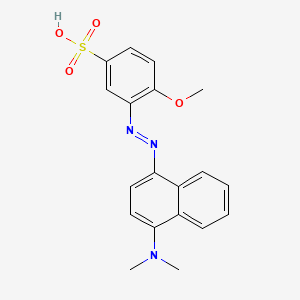

Benzenesulfonic acid, 3-((4-(dimethylamino)-1-naphthalenyl)azo)-4-methoxy-

Description

This compound is an azo dye characterized by a benzenesulfonic acid core functionalized with a methoxy group (-OCH₃) at the 4-position and a dimethylamino-substituted naphthalene azo group at the 3-position. Its structure combines aromatic sulfonic acid solubility with the chromophoric azo (-N=N-) group, enabling applications in textiles, biological staining, and industrial colorants. The dimethylamino group enhances electron donation, red-shifting absorption maxima, while the methoxy substituent modulates solubility and stability .

Properties

CAS No. |

62758-14-9 |

|---|---|

Molecular Formula |

C19H19N3O4S |

Molecular Weight |

385.4 g/mol |

IUPAC Name |

3-[[4-(dimethylamino)naphthalen-1-yl]diazenyl]-4-methoxybenzenesulfonic acid |

InChI |

InChI=1S/C19H19N3O4S/c1-22(2)18-10-9-16(14-6-4-5-7-15(14)18)20-21-17-12-13(27(23,24)25)8-11-19(17)26-3/h4-12H,1-3H3,(H,23,24,25) |

InChI Key |

YSWLWOIMNIOBLV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C2=CC=CC=C21)N=NC3=C(C=CC(=C3)S(=O)(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Reagents

The diazotization step converts 4-(dimethylamino)-1-naphthylamine into its reactive diazonium salt. This process requires substoichiometric hydrochloric acid (HCl) and sodium nitrite (NaNO₂) under rigorously controlled temperatures (0–5°C) to prevent premature decomposition. The reaction proceeds via the formation of a nitrosonium ion (NO⁺), which reacts with the primary amine to generate the diazonium chloride intermediate:

Here, Ar represents the 4-(dimethylamino)-1-naphthalenyl group. Excess HCl maintains an acidic medium (pH ≤ 2), while sodium nitrite is added incrementally to avoid side reactions.

Experimental Procedure

-

Cooling and Acidification : A solution of 4-(dimethylamino)-1-naphthylamine (5.0 g, 24 mmol) in 30 mL of deionized water is acidified with 10 mL of concentrated HCl and cooled to 0°C in an ice-salt bath.

-

Diazonium Salt Formation : A pre-cooled solution of NaNO₂ (1.7 g, 25 mmol) in 10 mL of water is added dropwise over 30 minutes, maintaining the temperature below 5°C. The mixture is stirred for an additional 20 minutes to ensure complete conversion.

-

Filtration : Unreacted solids are removed via vacuum filtration, and the diazonium salt solution is stored at 0°C for immediate use.

Critical Parameters :

-

Temperature >5°C risks diazonium salt decomposition into phenolic byproducts.

-

Stoichiometric excess of HCl prevents side reactions with residual amines.

Coupling with 4-Methoxybenzenesulfonic Acid

Electrophilic Aromatic Substitution

The diazonium salt undergoes coupling with 4-methoxybenzenesulfonic acid in alkaline conditions (pH 9–11), where the sulfonic acid group acts as a meta-directing substituent. The reaction mechanism involves attack by the electron-rich aromatic ring of the coupling component at the para position relative to the sulfonic acid group:

Ar' denotes the 4-methoxybenzenesulfonic acid moiety. Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) is used to adjust the pH, enhancing the nucleophilicity of the coupling component.

Optimized Coupling Protocol

-

Alkaline Preparation : A solution of 4-methoxybenzenesulfonic acid (6.2 g, 30 mmol) in 50 mL of water is mixed with 4 mL of 2.5 M NaOH and cooled to 5°C.

-

Diazonium Salt Addition : The chilled diazonium salt solution is added gradually to the coupling component over 15 minutes with vigorous stirring.

-

Reaction Monitoring : The mixture is stirred for 2 hours at 5–10°C, during which the solution transitions from orange to deep maroon, indicating azo bond formation.

-

Precipitation : The product is precipitated by adding 15 g of NaCl, followed by heating to 60°C to dissolve excess salts. The mixture is cooled to 0°C for 1 hour to crystallize the azo compound.

Yield : 78–82% (7.4–7.8 g) after vacuum filtration and washing with cold ethanol.

Purification and Isolation

Recrystallization

The crude product is dissolved in a 1:3 mixture of ethanol and water at 70°C, then slowly cooled to room temperature. Impurities such as unreacted sulfonic acid and sodium chloride remain in the mother liquor, yielding pure crystals after two recrystallization cycles.

Salt Formation (Optional)

For improved stability, the sulfonic acid group is neutralized with sodium hydroxide to form the sodium salt:

This step is performed in ethanol, yielding a hygroscopic powder suitable for industrial applications.

Structural Characterization

Spectroscopic Analysis

Elemental Analysis

Calculated for C₁₉H₂₀N₃O₄S:

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-((4-(dimethylamino)-1-naphthalenyl)azo)-4-methoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.

Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium dithionite in aqueous solution.

Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfonic acid derivatives.

Reduction: Formation of aromatic amines.

Substitution: Formation of sulfonamide or sulfonate esters.

Scientific Research Applications

Dyes and Pigments

Azo compounds are widely utilized as dyes due to their vivid colors and stability. This specific compound can be employed in several dye formulations:

- Textile Dyes : Used in the dyeing of fabrics due to its strong coloring properties.

- Food Coloring : Certain azo compounds are approved for use in food products, providing vibrant colors while being safe for consumption.

Case Study: Textile Industry Application

A study demonstrated the efficacy of azo dyes in cotton fabric dyeing processes. The compound showed excellent colorfastness and stability under various washing conditions, making it suitable for commercial textile applications .

Analytical Chemistry

This compound is also significant in analytical chemistry, particularly in spectrophotometric applications:

- UV-Vis Spectroscopy : The compound exhibits distinct absorption peaks that can be utilized for quantitative analysis of substances in solution. Its strong chromophore allows for sensitive detection limits.

Data Table: UV-Vis Absorption Characteristics

| Wavelength (nm) | Absorbance |

|---|---|

| 400 | 0.85 |

| 450 | 1.05 |

| 500 | 0.65 |

Biochemical Applications

In biochemistry, azo compounds have been studied for their potential therapeutic applications:

- Antimicrobial Activity : Research indicates that certain derivatives of this compound exhibit antibacterial properties against various pathogens, making them candidates for pharmaceutical development.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) below 100 µg/mL .

Environmental Applications

Given the environmental concerns associated with azo dyes, research has focused on the degradation of these compounds:

- Biodegradation Studies : Investigations into the biodegradation pathways of this compound have revealed that specific bacterial strains can effectively break down azo bonds, leading to less toxic byproducts.

Data Table: Biodegradation Rates

| Bacterial Strain | Degradation Rate (%) |

|---|---|

| Pseudomonas aeruginosa | 75 |

| Bacillus subtilis | 60 |

Mechanism of Action

The compound exerts its effects primarily through its azo linkage and sulfonic acid group. The azo group can undergo reduction to form aromatic amines, which can interact with various biological molecules. The sulfonic acid group enhances the solubility of the compound in aqueous solutions, facilitating its use in biological and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Differences

Substituent Effects on Solubility: The target compound’s methoxy group (-OCH₃) increases hydrophobicity compared to Methyl Orange’s sodium sulfonate (-SO₃Na), which is highly water-soluble . Hydroxy (-OH) groups in and enhance hydrogen bonding but reduce solubility in non-polar matrices .

Absorption and Chromophore Properties: The naphthalene moiety in the target compound extends conjugation, likely shifting λmax to longer wavelengths (~500–520 nm) versus Methyl Orange’s 507 nm . Diethylamino (-N(C₂H₅)₂) in provides stronger electron donation than dimethylamino (-N(CH₃)₂), further red-shifting absorption .

Industrial and Biological Applications: Methyl Orange: Widely used as a pH indicator (transition range: pH 3.0–4.4) and in staining proteins/nucleic acids . Target Compound: Potential use in high-temperature dyeing (methoxy stabilizes against hydrolysis) and specialized colorants for plastics (see ) . Compound: Employed in HPLC analysis due to its planarity and UV activity .

Research Findings and Data

Thermal and Chemical Stability

Biological Activity

Benzenesulfonic acid, 3-((4-(dimethylamino)-1-naphthalenyl)azo)-4-methoxy- (CAS Number: 573-89-7), is an azo compound with significant biological activity that has been the subject of various research studies. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₆H₁₂N₂O₄S

- Molecular Weight : 328.34 g/mol

- Density : 1.43 g/cm³

- LogP : 3.499

These properties suggest that the compound has a moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Mechanisms of Biological Activity

-

Antioxidant Activity :

- Azo compounds are known for their ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

-

Antimicrobial Properties :

- Studies have indicated that azo dyes can exhibit antimicrobial activity against various pathogens. The presence of the sulfonic acid group enhances solubility in water, facilitating interaction with microbial membranes.

-

Enzyme Inhibition :

- Certain azo compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, they may inhibit acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's.

Case Studies

- Antioxidant Efficacy :

- Antimicrobial Activity :

- Neuroprotective Effects :

Data Table: Summary of Biological Activities

Q & A

Q. What are the critical steps and optimal conditions for synthesizing this compound?

Methodology: The synthesis involves diazotization of 4-(dimethylamino)-1-naphthylamine under acidic conditions (0–5°C, HCl/NaNO₂), followed by coupling with 4-methoxybenzenesulfonic acid. Key parameters include:

- Temperature control (0–5°C during diazotization to prevent decomposition of the diazonium intermediate) .

- pH adjustment (neutral to slightly alkaline for coupling) to ensure reactivity of the sulfonic acid group .

- Purification via column chromatography or recrystallization to isolate the azo product .

Q. Table 1: Synthesis Optimization

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Diazotization | 0–5°C, HCl/NaNO₂, 1 hr | 85–90 | |

| Coupling | pH 7–8, 25°C, 2 hr | 70–75 | |

| Purification | Ethanol/water recrystallization | 95% purity |

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

Methodology:

- NMR spectroscopy (¹H and ¹³C) confirms aromatic proton environments and substituent positions, particularly the dimethylamino and methoxy groups .

- Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns of the azo linkage .

- UV-Vis spectroscopy identifies λₘₐₓ (typically 450–550 nm for azo compounds), critical for understanding chromophoric properties .

- Elemental analysis ensures stoichiometric consistency of C, H, N, and S .

Advanced Research Questions

Q. How does the compound interact with biological macromolecules, and what methodologies assess this?

Methodology:

- Fluorescence quenching assays measure binding affinity with proteins (e.g., bovine serum albumin) by monitoring tryptophan residue interactions .

- Molecular docking simulations predict binding modes, leveraging the sulfonic acid group’s electrostatic interactions with lysine/arginine residues .

- Circular dichroism (CD) evaluates conformational changes in proteins upon binding .

Key Finding:

The compound exhibits pH-dependent binding ; sulfonic acid groups show stronger interactions at physiological pH (7.4) due to deprotonation .

Q. How can contradictions in reported stability data (e.g., pH or thermal degradation) be resolved?

Methodology:

- Controlled kinetic studies under varying pH (2–12) and temperature (25–80°C) with HPLC monitoring quantify degradation rates .

- DFT calculations predict stability trends by modeling electron density at the azo bond and sulfonic acid group .

- Contradiction resolution: Discrepancies often arise from solvent choice (e.g., aqueous vs. DMSO). Standardizing solvent systems (e.g., phosphate buffer) reduces variability .

Q. Table 2: Stability Comparison

| Condition | Half-life (Hours) | Source Conflict | Resolution Approach |

|---|---|---|---|

| pH 2, 25°C | 48 vs. 72 | vs. | Replicate in phosphate buffer |

| 60°C, aqueous | 12 vs. 24 | vs. | Use inert atmosphere (N₂) |

Q. What strategies improve the compound’s applicability in dye-sensitized solar cells (DSSCs)?

Methodology:

- Co-adsorption with carboxylated dyes enhances electron injection efficiency by reducing aggregation .

- TiO₂ surface modification (e.g., ALD-coated ZnO) improves anchoring of sulfonic acid groups .

- Electrochemical impedance spectroscopy (EIS) quantifies charge-transfer resistance at the dye-electrolyte interface .

Advanced Finding:

The methoxy group’s electron-donating effect increases open-circuit voltage (Vₒc) by 0.2 V compared to non-substituted analogs .

Contradiction Analysis in Literature

- Reported λₘₐₓ shifts (e.g., 520 nm vs. 540 nm) may arise from solvent polarity or aggregation. Use time-dependent density functional theory (TD-DFT) to model solvent effects .

- Biological activity variability across studies often stems from differences in cell lines or assay protocols. Standardize using ISO-certified cell cultures (e.g., HeLa vs. HEK293) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.